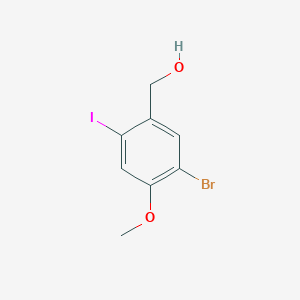

5-Bromo-2-iodo-4-methoxybenzyl alcohol

Description

Significance of Halogenated and Alkoxy-substituted Aromatic Systems

Aromatic systems featuring both halogen and alkoxy substituents are of considerable importance in synthetic and medicinal chemistry. Halogen atoms (F, Cl, Br, I) are particularly useful as they can modify a molecule's pharmacological properties, including lipophilicity, permeability, and metabolic stability. Furthermore, halogens, particularly bromine and iodine, are versatile synthetic handles. They are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The differential reactivity between various halogens (e.g., iodine being more reactive than bromine in many coupling reactions) allows for selective, sequential functionalization of a poly-halogenated aromatic ring.

Alkoxy groups (–OR), such as the methoxy (B1213986) group (–OCH₃), are strong electron-donating groups through resonance. leyan.com They activate the aromatic ring, making it more susceptible to electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions. libretexts.orgleyan.com This activating effect is crucial in the synthesis of highly functionalized aromatic compounds. In medicinal chemistry, alkoxy groups can influence a molecule's solubility, hydrogen bonding capacity, and interaction with biological targets. The strategic placement of halogen and alkoxy groups on an aromatic scaffold provides a powerful toolkit for fine-tuning molecular properties and constructing complex, high-value chemical entities.

Overview of 5-Bromo-2-iodo-4-methoxybenzyl alcohol as a Synthetic Target

This compound is a poly-substituted aromatic compound that serves as a prime example of a versatile synthetic intermediate. Its structure combines the key functional groups discussed above: a reactive benzyl (B1604629) alcohol, an electron-donating methoxy group, and two different halogen atoms (bromine and iodine) positioned for selective manipulation.

| Property | Value |

|---|---|

| CAS Number | 1935205-83-6 bldpharm.com |

| Molecular Formula | C₈H₈BrIO₂ researchgate.net |

| Molecular Weight | 342.96 g/mol bldpharm.com |

| MDL Number | MFCD28397812 bldpharm.com |

As a synthetic target, the value of this compound lies in its potential for sequential, site-selective modifications. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for a reaction to be performed selectively at the 2-position (iodine) while leaving the 5-position (bromine) intact for a subsequent, different coupling reaction. This stepwise functionalization is a highly desirable strategy for building complex molecular architectures.

The benzyl alcohol group can be oxidized to the corresponding benzaldehyde (B42025) or benzoic acid, creating new synthetic possibilities. Alternatively, it can be used in etherification or esterification reactions, or converted into a benzyl halide for nucleophilic substitution. researchgate.net The methoxy group, being strongly activating, influences the electronic nature of the ring and can facilitate or direct certain reactions.

While specific research detailing the synthesis of this compound is not prevalent in the literature, a plausible synthetic route can be inferred from established methods for analogous compounds. For instance, the synthesis of the related 5-iodo-2-bromobenzyl alcohol has been achieved by starting with o-bromobenzoic acid, which undergoes iodination, subsequent conversion to the acyl chloride, and finally, reduction to the benzyl alcohol. google.com A similar strategy could likely be employed for the target molecule, starting from a suitably substituted benzoic acid or benzaldehyde precursor. The compound's structure makes it a valuable building block for creating libraries of complex derivatives for screening in drug discovery and materials science. beilstein-archives.orgmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrIO2 |

|---|---|

Molecular Weight |

342.96 g/mol |

IUPAC Name |

(5-bromo-2-iodo-4-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8BrIO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3 |

InChI Key |

OINNTSNEADKPMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)CO)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Iodo 4 Methoxybenzyl Alcohol

Reactions at the Benzylic Alcohol Moiety

The primary alcohol group attached to the benzylic carbon is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

The benzylic alcohol can be selectively oxidized to either the corresponding aldehyde (5-bromo-2-iodo-4-methoxybenzaldehyde) or carboxylic acid (5-bromo-2-iodo-4-methoxybenzoic acid), depending on the choice of oxidant and reaction conditions.

Oxidation to Aldehydes: Achieving high selectivity for the aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of modern methods are suitable for this transformation, offering green and efficient alternatives to traditional heavy-metal-based oxidants. organic-chemistry.orgmdpi.com For instance, catalytic systems employing molecular oxygen as the terminal oxidant are of significant interest. mdpi.comrsc.org Palladium-based catalysts, in particular, have shown high activity and selectivity for the aerobic oxidation of benzyl (B1604629) alcohols. mdpi.com Another approach involves metal-free, photochemical methods using catalysts like Eosin Y under visible light irradiation with oxygen, which offers excellent chemoselectivity for the benzylic position. organic-chemistry.org Systems utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-oxidant are also highly effective for the selective conversion of benzyl alcohols to aldehydes. nih.gov

Oxidation to Carboxylic Acids: More vigorous oxidizing conditions will convert the benzylic alcohol directly to the carboxylic acid. Strong oxidants like potassium permanganate (KMnO4) or chromic acid can achieve this, though milder, more selective methods are often preferred. patsnap.com For example, catalyst systems such as tungstate (WO4²⁻) immobilized on a solid support can efficiently catalyze the selective oxidation of benzyl alcohol to benzoic acid using hydrogen peroxide as a clean oxidant. mdpi.com

The table below summarizes potential conditions for these selective oxidation reactions.

| Target Product | Reagent/Catalyst System | Oxidant | Typical Conditions |

| Aldehyde | Pd Nanoparticles on support | O₂ (air) | Liquid phase, mild temperature |

| Aldehyde | Eosin Y (photocatalyst) | O₂ (air) | Blue LED irradiation, room temp. |

| Aldehyde | CuI / TEMPO / DMAP | O₂ (air) | CH₃CN, room temperature nih.gov |

| Carboxylic Acid | KMnO₄ | - | Aqueous, heat |

| Carboxylic Acid | WO₄²⁻-based catalyst | H₂O₂ | Mild temperature mdpi.com |

Esterification: The benzylic alcohol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. patsnap.com Acid-catalyzed Fischer esterification with a carboxylic acid is a classic method. More modern and milder techniques include using coupling agents like DCID (dichloroimidazolidinedione) which can promote esterification at room temperature with high yields. rsc.org Catalyst-free methods, such as the direct reaction with acetyl chloride under solvent-free conditions, provide an environmentally benign route to acetate esters. iiste.org Additionally, oxidative esterification, where the alcohol reacts with another alcohol molecule or a different alcohol in the presence of an oxidant, can be achieved under metal-free conditions using ionic liquids. nih.gov

Etherification: Synthesis of benzyl ethers can be accomplished via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by nucleophilic substitution with an alkyl halide. Due to the reactivity of the benzylic position, these reactions typically proceed efficiently.

The hydroxyl group of the benzylic alcohol can be converted into a good leaving group (e.g., by protonation with a strong acid or conversion to a tosylate or halide), enabling nucleophilic substitution reactions. patsnap.com For instance, reaction with hydrobromic acid (HBr) would yield 5-bromo-1-(bromomethyl)-2-iodo-4-methoxybenzene.

This benzylic halide is an excellent substrate for substitution reactions. As a primary benzylic halide, it is expected to react predominantly through an Sₙ2 mechanism with a variety of nucleophiles (e.g., cyanide, azide, alkoxides, thiolates). khanacademy.orgucalgary.ca The Sₙ1 pathway is less likely for this primary substrate but can become competitive if a stable benzylic carbocation can be formed, which is facilitated by the electron-donating nature of the methoxy (B1213986) group on the ring. patsnap.comucalgary.ca

Transformations Involving the Methoxy Group

The methoxy group at the C4 position is a key functional handle that can be transformed, typically through O-demethylation, to yield the corresponding phenol. This cleavage of the aryl methyl ether is a common step in the synthesis of natural products and other complex molecules to unmask a reactive hydroxyl group.

Several reagents are effective for the demethylation of phenolic ethers. google.com Strong Lewis acids such as boron tribromide (BBr₃) are widely used for this purpose. Other reagents include aluminum chloride (AlCl₃) and pyridinium chloride. google.com The choice of reagent can depend on the presence of other functional groups within the molecule. For instance, the p-methoxybenzyl (PMB) ether, a related functional group, can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). wikipedia.orgorganic-chemistry.org This method is particularly useful when acidic or hydrogenolysis conditions are not compatible with the substrate. wikipedia.orgorganic-chemistry.org

Recent advancements have also explored organophotoredox catalysis for the chemoselective deprotection of phenolic ethers under mild conditions. chemrxiv.org

| Transformation | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| O-Demethylation | 5-Bromo-2-iodo-4-hydroxybenzyl alcohol | BBr₃, AlCl₃ | Lewis Acid-Mediated Ether Cleavage |

| Oxidative Deprotection | 5-Bromo-2-iodo-4-hydroxybenzyl alcohol | DDQ, Ceric Ammonium Nitrate (CAN) | Oxidative Ether Cleavage |

Multi-functional Reactivity in Complex Organic Transformations

The true synthetic utility of 5-bromo-2-iodo-4-methoxybenzyl alcohol lies in the differential reactivity of its multiple functional groups, which allows for its use as a versatile building block in multi-step organic synthesis. google.com The presence of two different halogen atoms (bromine and iodine) at specific positions, along with the benzyl alcohol and methoxy group, enables a variety of selective and sequential chemical manipulations.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the C2 position via reactions like Suzuki, Heck, or Sonogashira couplings, while leaving the bromine atom at C5 intact for subsequent transformations. Following a coupling reaction at the iodo-position, the benzyl alcohol can be oxidized to an aldehyde, which can then participate in condensations, reductive aminations, or other carbonyl chemistry. The remaining bromine atom can then be used for a second coupling reaction, Grignard reagent formation, or lithiation to introduce another substituent.

This multi-functional nature makes the compound an important intermediate for synthesizing complex, highly substituted aromatic structures, such as those found in medicinal chemistry and materials science. google.com

| Functional Group | Position | Potential Transformation(s) | Example Reaction(s) |

|---|---|---|---|

| Iodo | C2 | Cross-coupling | Suzuki, Sonogashira, Heck, Stille |

| Bromo | C5 | Cross-coupling, Metal-halogen exchange | Suzuki (harsher conditions), Grignard formation, Lithiation |

| Benzyl Alcohol | -CH₂OH | Oxidation, Esterification, Etherification | Oxidation to aldehyde/acid, Acylation, Williamson ether synthesis |

| Methoxy | C4 | O-Demethylation | Cleavage to phenol (e.g., with BBr₃) |

Spectroscopic and Structural Elucidation of 5 Bromo 2 Iodo 4 Methoxybenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For the purpose of scientific discourse and to anticipate the expected spectral characteristics, a hypothetical analysis based on established principles of NMR spectroscopy is presented below. The chemical shifts and coupling constants are estimations derived from the analysis of structurally similar compounds and the known effects of substituents on the benzene ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Bromo-2-iodo-4-methoxybenzyl alcohol is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the benzyl (B1604629) alcohol group, the hydroxyl proton, and the methoxy (B1213986) protons.

Aromatic Protons: The benzene ring has two protons. The proton at the C3 position is expected to appear as a singlet, influenced by the adjacent iodine and methoxy groups. The proton at the C6 position, flanked by the bromo and hydroxymethyl groups, would also likely appear as a singlet. The precise chemical shifts would be influenced by the combined electronic effects of the four substituents.

Methylene Protons (-CH₂OH): The two protons of the benzylic alcohol's methylene group are expected to appear as a singlet. Its chemical shift would be downfield due to the deshielding effect of the adjacent aromatic ring and the hydroxyl group.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the concentration, solvent, and temperature.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet at a characteristic upfield position.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Estimated ~7.5-7.8 | Singlet | 1H | Aromatic H (C6-H) |

| Estimated ~7.0-7.3 | Singlet | 1H | Aromatic H (C3-H) |

| Estimated ~4.5-4.8 | Singlet | 2H | -CH₂OH |

| Variable | Broad Singlet | 1H | -OH |

| Estimated ~3.8-4.0 | Singlet | 3H | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The chemical shifts would be significantly influenced by the attached substituents. The carbon bearing the iodine (C2) would be shifted upfield due to the heavy atom effect, while the carbon attached to the methoxy group (C4) would be shifted downfield. The carbons bearing the bromo (C5) and hydroxymethyl (C1) groups would also show characteristic shifts.

Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected to have a chemical shift in the range typical for benzylic alcohols.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Estimated ~155-160 | C4 (C-OCH₃) |

| Estimated ~135-140 | C1 (C-CH₂OH) |

| Estimated ~130-135 | C6 (C-H) |

| Estimated ~115-120 | C5 (C-Br) |

| Estimated ~110-115 | C3 (C-H) |

| Estimated ~90-95 | C2 (C-I) |

| Estimated ~60-65 | -CH₂OH |

| Estimated ~55-60 | -OCH₃ |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would be used to establish correlations between coupled protons. In this case, it would primarily confirm the absence of coupling between the aromatic protons, as they are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbons. This would be crucial for assigning the signals for the aromatic C-H pairs and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be invaluable for confirming the substitution pattern on the aromatic ring by showing correlations, for example, from the methoxy protons to the C4 carbon, and from the methylene protons to the C1, C2, and C6 carbons.

Mass Spectrometry for Molecular Information and Fragmentation Analysis

While specific experimental mass spectrometry data for this compound is not available, the expected outcomes from various mass spectrometry techniques can be predicted based on the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be a critical tool for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement of the molecular ion, it would allow for the determination of the precise molecular formula, C₈H₈BrIO₂. This would serve as definitive proof of the compound's identity.

Techniques for Molecular Ion Detection and Isotopic Patterns

In a mass spectrum, the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine and iodine, the isotopic pattern of the molecular ion would be highly characteristic.

Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks for any bromine-containing fragment, separated by two mass units and having almost equal intensity (an M⁺ and an M+2 peak).

Iodine: Iodine is monoisotopic (¹²⁷I), so it does not contribute to a complex isotopic pattern in the same way as bromine.

The combination of the bromine isotopic pattern with the mass of the rest of the molecule would create a unique and easily identifiable cluster of peaks for the molecular ion in the mass spectrum. Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) could be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum would provide further structural information, with likely initial losses including the hydroxyl group, the hydroxymethyl group, and cleavage of the C-Br and C-I bonds.

Vibrational Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. A vibration must result in a change in the molecular dipole moment to be IR-active. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its various functional groups.

Key Predicted IR Absorption Bands:

O-H Stretch: The hydroxyl group of the benzyl alcohol moiety would give rise to a strong, broad absorption band in the region of 3550-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding in the condensed phase.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. orgchemboulder.com The aliphatic C-H stretching vibrations of the methylene (-CH₂-) group are expected to appear between 3000 and 2850 cm⁻¹. theaic.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of sharp bands of variable intensity in the 1625-1430 cm⁻¹ range. mdpi.com

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the benzyl alcohol group is predicted to be in the 1260-1000 cm⁻¹ range. The aryl-alkyl ether linkage of the methoxy group will likely show a strong, characteristic asymmetric stretch between 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. udel.edu

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would also be present. The pattern of the strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region is particularly diagnostic of the substitution pattern of the aromatic ring. orgchemboulder.com

C-Br and C-I Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Br stretch is typically observed in the 690-515 cm⁻¹ range, while the C-I stretch is found at even lower wavenumbers, generally below 600 cm⁻¹. libretexts.org These bands can sometimes be weak in the IR spectrum.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (hydrogen-bonded) | 3550 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₂-) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1625 - 1430 | Medium to Strong, Sharp |

| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |

| C-O Stretch (Ether, asymmetric) | 1275 - 1200 | Strong |

| C-O Stretch (Ether, symmetric) | 1075 - 1020 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

| C-Br Stretch | 690 - 515 | Medium to Weak |

| C-I Stretch | < 600 | Weak |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Non-polar bonds and symmetric vibrations tend to produce strong Raman signals.

Key Predicted Raman Active Bands:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring is expected to be a strong and sharp band in the Raman spectrum, typically around 700-800 cm⁻¹. theaic.org The other aromatic C=C stretching vibrations in the 1625-1430 cm⁻¹ region will also be present and are often more intense in the Raman spectrum than in the IR.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible in the 3100-2850 cm⁻¹ range.

C-Br and C-I Stretching: The C-Br and C-I stretching vibrations are expected to be strong and more easily observable in the Raman spectrum compared to the IR spectrum due to the high polarizability of the carbon-halogen bonds. The C-Br stretch would appear in the 690-515 cm⁻¹ region, and the C-I stretch below 600 cm⁻¹. libretexts.org

Symmetric CH₂ Vibrations: The symmetric stretching and bending (scissoring) modes of the methylene group are also anticipated to be Raman active.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1625 - 1430 | Strong, Sharp |

| Aromatic Ring Breathing | ~800 - 700 | Strong, Sharp |

| C-Br Stretch | 690 - 515 | Strong |

| C-I Stretch | < 600 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information.

Based on the crystal structures of related halogenated aromatic compounds, such as 1-bromo-4-iodo-benzene, several features can be predicted for the solid-state structure of this compound. researchgate.net

Predicted Crystallographic Features:

Molecular Conformation: The orientation of the methoxy and benzyl alcohol substituents relative to the aromatic ring would be determined. The planarity of the benzene ring would be confirmed, and any slight deviations due to the bulky substituents could be quantified.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. This would allow for the analysis of the electronic effects of the substituents on the geometry of the benzene ring. For instance, the C-I bond is expected to be longer than the C-Br bond, and both will influence the geometry of the aromatic ring.

Table 3: Predicted Crystal Data Parameters for this compound

| Parameter | Predicted Value/Information |

|---|---|

| Crystal System | Likely to be in a lower symmetry system such as monoclinic or orthorhombic. |

| Space Group | Common space groups for organic molecules (e.g., P2₁/c, P-1, Pbca). |

| Key Intermolecular Interactions | O-H···O Hydrogen bonding, Halogen bonding (I···O, I···Br), π-π stacking. |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

Mechanistic Investigations and Theoretical Studies on Reactions Involving 5 Bromo 2 Iodo 4 Methoxybenzyl Alcohol

Elucidation of Reaction Mechanisms in Synthetic Transformations

Understanding the precise pathway of a chemical reaction is fundamental to optimizing reaction conditions and predicting product outcomes. For a molecule like 5-Bromo-2-iodo-4-methoxybenzyl alcohol, which contains a reactive benzylic alcohol group and is heavily substituted on the aromatic ring, mechanistic studies would be crucial in predicting its behavior in various transformations such as nucleophilic substitution, oxidation, or etherification.

Kinetic studies are a cornerstone of mechanistic chemistry, providing quantitative data on how the rate of a reaction is affected by changes in concentration of reactants, catalysts, and temperature. For reactions involving this compound, determining the rate law is the first step. For instance, in a nucleophilic substitution reaction where the hydroxyl group is the leaving group (potentially after protonation), the rate law can distinguish between an SN1 mechanism (rate = k[substrate]) and an SN2 mechanism (rate = k[substrate][nucleophile]).

Table 1: Illustrative Rate Data for a Hypothetical Reaction

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This is a hypothetical data table to illustrate the principles of reaction rate determination.

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction mechanism by observing the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. researchgate.net For this compound, a primary KIE would be expected if a C-H bond to the benzylic carbon is broken in the rate-determining step, for example, in an oxidation reaction. Replacing the hydrogen with deuterium (D) would result in a significantly slower reaction rate (a normal KIE, kH/kD > 1).

Secondary KIEs can also provide valuable information. For instance, in an SN1 reaction, the change in hybridization of the benzylic carbon from sp3 to sp2 in the transition state would lead to a small normal secondary KIE. Conversely, an SN2 reaction would show a negligible or slightly inverse secondary KIE.

Computational Chemistry Approaches

Computational chemistry provides a theoretical lens to examine molecular structures, properties, and reaction pathways that may be difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For reactions involving this compound, DFT calculations could be employed to map out the potential energy surface of a proposed reaction. This would involve optimizing the geometries of the reactants, products, any intermediates, and, crucially, the transition states.

The calculated energies of these species allow for the determination of activation energies and reaction enthalpies, providing a theoretical prediction of the reaction's feasibility and kinetics. For instance, in a study of the catalytic oxidation of benzyl (B1604629) alcohol, DFT calculations were used to elucidate the reaction mechanism on the surface of a catalyst. semanticscholar.org Similar approaches could be applied to understand how the bromo, iodo, and methoxy (B1213986) substituents on the aromatic ring of the target compound influence the stability of intermediates and the energy of transition states.

While DFT calculations are excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent could reveal its preferred conformations and the flexibility of the benzyl alcohol side chain. This information is valuable for understanding how the molecule might interact with other reactants or a catalyst's active site. In studies of complex biological systems, MD simulations are used to investigate the stability of ligand-protein complexes, a technique that could be adapted to study the interaction of our target molecule with an enzyme or a synthetic receptor.

A detailed quantum chemical analysis of this compound would provide fundamental insights into its reactivity. Calculations of properties such as the distribution of electron density, molecular electrostatic potential, and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are informative.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For example, the location of the LUMO on the benzylic carbon would suggest its susceptibility to nucleophilic attack. Furthermore, quantum chemical methods can be used to calculate properties like bond dissociation energies, which would be relevant for understanding potential radical reactions. Studies on other iodinated and brominated aromatic compounds have utilized these techniques to understand their electronic properties and reactivity. nih.gov

Investigation of Reaction Intermediates and Reactive Species

The transient nature of reaction intermediates makes their direct observation challenging. However, their existence is often inferred through a combination of kinetic studies, trapping experiments, and spectroscopic analysis. In reactions involving substituted benzyl alcohols, a variety of intermediates and reactive species can be generated depending on the reaction conditions.

In photosolvolysis reactions of methoxy-substituted benzyl alcohols, the primary photochemical event is often the cleavage of the C-OH bond to form a benzyl cation intermediate. This intermediate can then be trapped by nucleophiles present in the solution rsc.org. It is plausible that this compound would follow a similar pathway under photochemical conditions, generating a transient benzyl cation.

Alternatively, reactions involving oxidation of the benzylic alcohol can proceed through different intermediates. For instance, oxidation by reagents like imidazolium fluorochromate has been shown to involve an electron-deficient reaction center in the rate-determining step bibliomed.org. This suggests the formation of a species where the benzylic carbon is partially positive, or a radical cation intermediate.

Potential Reaction Intermediates for this compound:

| Reaction Type | Plausible Intermediate | Influencing Factors |

| Solvolysis/Substitution (SN1-type) | Benzyl Cation | Methoxy group (stabilizing), Bromo and Iodo groups (destabilizing) |

| Photosolvolysis | Excited Singlet State, Benzyl Cation | UV irradiation, solvent polarity |

| Oxidation | Electron-deficient transition state, Radical Cation | Oxidizing agent, reaction medium |

It is important to note that the specific intermediates formed will be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of other reagents present.

Structure-Reactivity Relationship Studies of Substituted Benzyl Alcohols

The concept of structure-reactivity relationships is central to physical organic chemistry and provides a framework for predicting how the rate and mechanism of a reaction will change with variations in the structure of the reactant. For substituted benzyl alcohols, the electronic and steric effects of the substituents on the aromatic ring play a crucial role in determining their reactivity.

Similarly, in photosolvolysis reactions, dimethoxy-substituted benzyl alcohols are generally more reactive than their monosubstituted counterparts, indicating an additivity of substituent effects rsc.org. This suggests that the electron-donating methoxy group in this compound would enhance its reactivity in such reactions.

The position of the substituents also has a profound impact on reactivity. For instance, in the oxidation of substituted benzyl alcohols, para-substituted compounds are often more susceptible to delocalization effects, whereas ortho- and meta-substituted compounds show a greater dependence on field effects bibliomed.orgresearchgate.net. In the case of this compound, the para-methoxy group can effectively delocalize a developing positive charge through resonance. The ortho-iodo and meta-bromo substituents will exert their influence primarily through inductive and steric effects. The steric hindrance from the bulky iodine atom at the ortho position could also play a significant role in modulating the reactivity, potentially leading to steric acceleration in some cases bibliomed.orgresearchgate.net.

Summary of Expected Substituent Effects on the Reactivity of this compound:

| Substituent | Position | Electronic Effect | Expected Impact on Reactivity |

| Methoxy (-OCH3) | 4 (para) | Electron-donating (resonance) | Activating |

| Bromo (-Br) | 5 (meta) | Electron-withdrawing (inductive) | Deactivating |

| Iodo (-I) | 2 (ortho) | Electron-withdrawing (inductive), Steric hindrance | Deactivating (electronic), Potentially accelerating (steric) |

Applications of 5 Bromo 2 Iodo 4 Methoxybenzyl Alcohol in Contemporary Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

The intrinsic chemical features of 5-bromo-2-iodo-4-methoxybenzyl alcohol make it an excellent building block for the synthesis of complex molecular architectures. The presence of multiple, orthogonally reactive sites allows for a stepwise and controlled elaboration of the molecular structure. The benzyl (B1604629) alcohol functionality can be readily oxidized to the corresponding benzaldehyde (B42025) or benzoic acid, or converted into a benzyl halide, providing a handle for a variety of nucleophilic substitution and coupling reactions.

The bromo and iodo substituents offer distinct opportunities for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. The greater reactivity of the iodo group compared to the bromo group in reactions such as Suzuki, Sonogashira, and Heck couplings allows for selective functionalization. This differential reactivity is a key feature that enables the sequential introduction of different molecular fragments. For instance, a Sonogashira coupling could be performed selectively at the iodo-position, followed by a Suzuki coupling at the bromo-position. This strategic approach is fundamental in the modular synthesis of complex natural products and their analogues.

Precursor in the Synthesis of Potentially Biologically Active Compounds

Substituted benzyl derivatives are common structural motifs in a vast array of biologically active compounds. The unique substitution pattern of this compound suggests its potential as a precursor in the synthesis of novel therapeutic agents.

Scaffold for Novel Pharmacophores and Chemical Libraries

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The diverse functionalities of this compound provide an excellent starting point for the generation of novel pharmacophores. The ability to selectively modify the halogen and alcohol functionalities allows for the creation of a library of analogues with varied substituents, which can then be screened for biological activity. For example, the benzyl alcohol can be converted to an ether or an amine, while the halogen atoms can be replaced with a variety of aryl, alkyl, or heteroaryl groups through cross-coupling reactions. This modular approach is highly valuable in medicinal chemistry for the exploration of structure-activity relationships (SAR).

Research on related substituted benzyl halides has demonstrated their utility as synthons for drug synthesis, allowing for facile post-functionalization. chemrxiv.org Similarly, the synthesis of various benzyl-substituted naphthalenes, which are precursors to biologically active dihydroxynaphthoic acids, highlights the importance of such building blocks. nih.gov

Intermediates in the Synthesis of Natural Products and Analogues

Natural products remain a significant source of inspiration for the development of new drugs. The synthesis of natural products and their analogues is a crucial area of research aimed at improving their therapeutic properties and understanding their mechanism of action. Polyhalogenated aromatic compounds are found in a number of marine natural products with interesting biological activities.

While no natural products containing the precise this compound skeleton have been reported, the synthesis of acyclic marine halogenated natural product analogues from readily available starting materials demonstrates the feasibility of incorporating such motifs. researchgate.net The strategic use of cross-coupling reactions on di-halogenated precursors is a common strategy in the total synthesis of complex natural products. The differential reactivity of the iodo and bromo groups in this compound would allow for a convergent and flexible synthetic route towards complex natural product targets.

Development of Advanced Synthetic Reagents and Catalysts

The structural features of this compound also suggest its potential application in the development of novel reagents and catalysts. The benzyl alcohol moiety can be modified to incorporate ligands or catalytic sites. For instance, conversion to a phosphine or an N-heterocyclic carbene precursor could lead to new ligands for transition metal catalysis.

Furthermore, the presence of the halogen atoms allows for the immobilization of the molecule onto a solid support, which is a key strategy in the development of recyclable catalysts and reagents. The synthesis of heterocyclic derivatives from benzyl alcohols using functionalized catalysts highlights the reactivity of the benzyl alcohol group in catalytic transformations. nih.gov While direct applications of this compound in this area have not been reported, the principles of catalyst design suggest its potential as a scaffold for such developments.

Utility in the Construction of Functional Materials

Functional materials are designed to possess specific properties for applications in areas such as electronics, optics, and materials science. Aromatic compounds, particularly those with multiple functional groups, are important building blocks for the synthesis of polymers and other functional materials.

The di-halogenated nature of this compound makes it a potential monomer for polymerization reactions, such as polycondensation or cross-coupling polymerization, to form novel conjugated polymers. The properties of such polymers could be tuned by the nature of the co-monomers and the specific polymerization methodology employed. The synthesis of molecular chains through the application of cross-coupling and bromo by iodo exchange reactions on halogenated aromatic compounds has been reported, demonstrating the feasibility of this approach. researchgate.net

Additionally, benzyl alcohol derivatives have been utilized in the development of functional materials, for example, as components of photolabile polymers and for surface modification. The presence of the methoxy (B1213986) group and the heavy halogen atoms in this compound could impart unique optical or electronic properties to materials derived from it.

Q & A

Q. What are common synthetic routes for preparing 5-Bromo-2-iodo-4-methoxybenzyl alcohol?

- Methodological Answer : Synthesis typically involves sequential halogenation and methoxylation of benzyl alcohol derivatives. For example:

Methoxy introduction : Use Williamson ether synthesis or direct methoxylation of a phenol precursor under alkaline conditions .

Halogenation : Bromination (e.g., using NBS or Br₂/Fe) and iodination (e.g., via Ullmann coupling or electrophilic substitution) at specific positions .

- Key considerations : Protect the hydroxyl group during halogenation to avoid side reactions. Monitor regioselectivity using TLC or HPLC.

Q. How can the purity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) or GC-MS for volatile derivatives .

- Spectroscopy : Confirm structure via H NMR (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by substituents) and IR (O-H stretch ~3200-3400 cm) .

- Elemental analysis : Verify Br and I content via combustion analysis or X-ray fluorescence .

Q. What storage conditions are recommended for this compound?

- Methodological Answer : Store at 0–6°C under inert atmosphere (N₂/Ar) to prevent degradation from light, moisture, or oxidative side reactions. Use amber vials for light-sensitive iodinated compounds .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The bulky iodine atom at position 2 may hinder nucleophilic substitution but favor Suzuki-Miyaura coupling via Pd-mediated oxidative addition .

- Electronic effects : Methoxy (electron-donating) and halogens (electron-withdrawing) direct electrophilic attacks. Use DFT calculations (e.g., Gaussian) to map charge distribution .

- Experimental validation : Compare reaction yields with analogs lacking iodine or methoxy groups .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility checks : Recrystallize from ethanol/water mixtures and use differential scanning calorimetry (DSC) for precise melting point determination .

- Spectral conflicts : Re-run NMR in deuterated DMSO or CDCl₃, and cross-reference with databases like NIST Chemistry WebBook .

Q. How does this compound behave under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : Methoxy groups are stable, but the hydroxyl group may undergo esterification. Monitor via C NMR for carbonyl formation .

- Basic conditions : Risk of demethylation (methoxy → phenol). Use pH-controlled reactions and LC-MS to track degradation .

Q. What strategies mitigate hazards during large-scale synthesis?

- Methodological Answer :

- Safety protocols : Use fume hoods, explosion-proof equipment (for halogenated solvents), and PPE. Conduct small-scale pilot reactions to assess exothermicity .

- Waste management : Neutralize halogenated byproducts with Na₂S₂O₃ before disposal .

Application-Oriented Questions

Q. Can this compound serve as a precursor for bioactive molecules?

- Methodological Answer : Yes. Its halogen and methoxy groups are pharmacophores in antimicrobial or anticancer agents. For example:

- Antibacterial derivatives : Couple with sulfonamides or quinolones via Mitsunobu reaction .

- Docking studies : Use AutoDock Vina to simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How is computational modeling used to predict its physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.